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Hesperidin dihydrochalcone -

Hesperidin dihydrochalcone

Catalog Number: EVT-12243687
CAS Number:
Molecular Formula: C28H36O15
Molecular Weight: 612.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Hesperidin dihydrochalcone is a flavonoid compound derived from hesperidin, a glycoside found in citrus fruits. This compound is recognized for its intense sweetness and is utilized primarily as a sweetener and flavor enhancer in various food products. Hesperidin dihydrochalcone is particularly effective in masking bitter flavors, making it valuable in the food and pharmaceutical industries.

Source

Hesperidin dihydrochalcone is synthesized from hesperidin, which is extracted from citrus fruits such as oranges and grapefruits. The initial extraction of hesperidin involves separating it from the fruit's juice, followed by chemical modifications to produce hesperidin dihydrochalcone.

Classification

Hesperidin dihydrochalcone belongs to the class of compounds known as dihydrochalcones, which are derivatives of chalcones. These compounds are characterized by their unique structural framework and are noted for their sweetening properties.

Synthesis Analysis

Methods

The synthesis of hesperidin dihydrochalcone typically involves two main steps: hydrogenation and hydrolysis. The hydrogenation process converts hesperidin into hesperidin dihydrochalcone using a catalyst, often Raney nickel, under controlled conditions.

  1. Hydrogenation:
    • Hesperidin is dissolved in a sodium hydroxide solution.
    • A Raney nickel catalyst is added.
    • The mixture is heated to approximately 40 °C and subjected to hydrogen gas under pressure for several hours.
  2. Hydrolysis:
    • The resulting solution undergoes acidification using hydrochloric acid to adjust the pH.
    • The mixture is refluxed for several hours to ensure complete hydrolysis.
    • After cooling, crystallization occurs to isolate the crude product, which is then purified through filtration and drying .

Technical Details

The hydrogenation reaction typically lasts around three hours, while hydrolysis may require five hours or more, depending on the desired purity of the final product. The process can be optimized by adjusting temperature, pressure, and catalyst concentration.

Molecular Structure Analysis

Structure

Hesperidin dihydrochalcone has a complex molecular structure that includes hydroxyl groups and a dihydrochalcone backbone. Its structure can be represented as follows:

  • Molecular Formula: C_21H_24O_7
  • CAS Number: 35573-79-6

Data

Chemical Reactions Analysis

Reactions

Hesperidin dihydrochalcone participates in various chemical reactions typical of flavonoids, including oxidation and reduction processes. Its primary reactions include:

  1. Hydrogenation: The conversion of hesperidin into hesperidin dihydrochalcone through the addition of hydrogen.
  2. Acid-Catalyzed Hydrolysis: Involves breaking down the glycosidic bond in hesperidin to yield the aglycone form (hesperetin) during synthesis.

Technical Details

The stability of hesperidin dihydrochalcone under acidic and basic conditions allows it to be used in diverse applications without significant degradation over time .

Mechanism of Action

Process

Hesperidin dihydrochalcone exerts its effects primarily through interaction with taste receptors on the human tongue. It activates sweet taste receptors (TAS1R2 and TAS1R3), leading to an intense sweet sensation that can mask bitterness effectively.

Data

Studies show that this compound is approximately 1500–1800 times sweeter than sucrose at threshold concentrations, making it an effective sweetener for various applications .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White crystalline powder.
  • Melting Point: Approximately 250 °C (decomposes).
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide and slightly soluble in methanol; insoluble in water .

Chemical Properties

  • Stability: Stable under a wide range of pH levels.
  • Density: Not explicitly stated but inferred to be similar to other flavonoids.
  • Reactivity: Can undergo oxidation but remains stable under normal storage conditions .
Applications

Scientific Uses

Hesperidin dihydrochalcone has several applications across different fields:

  1. Food Industry: Used as a natural sweetener and flavor enhancer in beverages, sauces, and confectionery products due to its ability to mask bitterness.
  2. Pharmaceuticals: Employed as an excipient to improve the palatability of bitter medications.
  3. Nutraceuticals: Investigated for potential health benefits related to cardiovascular health due to its antioxidant properties .

Properties

Product Name

Hesperidin dihydrochalcone

IUPAC Name

1-[2,6-dihydroxy-4-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxyphenyl]-3-(3-hydroxy-4-methoxyphenyl)propan-1-one

Molecular Formula

C28H36O15

Molecular Weight

612.6 g/mol

InChI

InChI=1S/C28H36O15/c1-11-21(33)23(35)25(37)27(41-11)40-10-19-22(34)24(36)26(38)28(43-19)42-13-8-16(31)20(17(32)9-13)14(29)5-3-12-4-6-18(39-2)15(30)7-12/h4,6-9,11,19,21-28,30-38H,3,5,10H2,1-2H3

InChI Key

RLZYBHOBTOBLGG-UHFFFAOYSA-N

Canonical SMILES

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC(=C(C(=C3)O)C(=O)CCC4=CC(=C(C=C4)OC)O)O)O)O)O)O)O)O

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